molecular formula C6H20Cl2CuN4 B1282081 Bis(1,3-propanediamine) Copper(II) Dichloride CAS No. 32270-93-2

Bis(1,3-propanediamine) Copper(II) Dichloride

Cat. No.: B1282081
CAS No.: 32270-93-2
M. Wt: 282.7 g/mol
InChI Key: HSUSKWQWIPIFEB-UHFFFAOYSA-L
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Description

Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 It is known for its distinctive blue to purple color and is used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(1,3-propanediamine) Copper(II) Dichloride typically involves the reaction of copper(II) chloride with 1,3-propanediamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring purity and consistency. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Bis(1,3-propanediamine) Copper(II) Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen is a common reagent used in the presence of this compound.

    Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.

    Substitution: Various ligands, including amines and phosphines, can be introduced to replace the existing ligands.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, quinones are typically formed from hydroquinones .

Scientific Research Applications

Bis(1,3-propanediamine) Copper(II) Dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1,3-propanediamine) Copper(II) Dichloride involves its ability to coordinate with various substrates through its copper(II) center. This coordination facilitates electron transfer processes, making it an effective catalyst in oxidation and reduction reactions. The molecular targets and pathways involved include interactions with organic molecules and potential biological targets, leading to various chemical transformations .

Comparison with Similar Compounds

  • Bis(ethylenediamine) Copper(II) Dichloride
  • Bis(2,2’-bipyridine) Copper(II) Dichloride
  • Bis(1,10-phenanthroline) Copper(II) Dichloride

Comparison: Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties compared to other copper(II) complexes. This uniqueness makes it particularly effective in certain catalytic applications and electrochemical processes .

Properties

IUPAC Name

dichlorocopper;propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSKWQWIPIFEB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.C(CN)CN.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl2CuN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514304
Record name Propane-1,3-diamine--dichlorocopper (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32270-93-2
Record name Propane-1,3-diamine--dichlorocopper (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,3-propanediamine) Copper(II) Dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(1,3-propanediamine) Copper(II) Dichloride
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Bis(1,3-propanediamine) Copper(II) Dichloride
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Bis(1,3-propanediamine) Copper(II) Dichloride
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Bis(1,3-propanediamine) Copper(II) Dichloride
Reactant of Route 6
Bis(1,3-propanediamine) Copper(II) Dichloride

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